molecular formula C11H10BrF B11869264 5-Bromo-7-fluoro-1,1-dimethyl-1H-indene

5-Bromo-7-fluoro-1,1-dimethyl-1H-indene

Cat. No.: B11869264
M. Wt: 241.10 g/mol
InChI Key: NBFYJZOAMLHDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-fluoro-1,1-dimethyl-1H-indene is a synthetic organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

The synthesis of 5-Bromo-7-fluoro-1,1-dimethyl-1H-indene typically involves the bromination and fluorination of 1,1-dimethyl-1H-indene. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and yield.

Chemical Reactions Analysis

5-Bromo-7-fluoro-1,1-dimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

5-Bromo-7-fluoro-1,1-dimethyl-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,1-dimethyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-7-fluoro-1,1-dimethyl-1H-indene can be compared with other similar compounds, such as:

    5-Bromo-7-fluoro-2,3-dihydro-1H-indene: This compound has a similar structure but differs in the hydrogenation state of the indene ring.

    5-Bromo-7-methyl-1H-indazole: This compound has a similar bromine and fluorine substitution pattern but belongs to the indazole class.

    1H-Indene, 5-bromo-7-fluoro-2,3-dihydro-1,1-dimethyl: This compound is a dihydro derivative of this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrF

Molecular Weight

241.10 g/mol

IUPAC Name

5-bromo-7-fluoro-1,1-dimethylindene

InChI

InChI=1S/C11H10BrF/c1-11(2)4-3-7-5-8(12)6-9(13)10(7)11/h3-6H,1-2H3

InChI Key

NBFYJZOAMLHDLB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C1C(=CC(=C2)Br)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.